D(-)-Octopamine CSA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D(-)-Octopamine CSA salt is an agonist of octopamine receptors, more potent enantiomer of octopamine.
Scientific Research Applications
Neurophysiological Regulation in Invertebrates
D(-)-Octopamine, a biogenic amine, significantly influences various neurophysiological functions in invertebrates. It regulates critical processes like neuronal development, circadian rhythm, locomotion, learning, and memory. Octopamine's action is mediated through G protein-coupled receptors, which induce specific cellular responses like cyclic AMP production or calcium release. This was exemplified in studies involving Drosophila melanogaster, where distinct genes encoded octopamine receptors influencing intracellular calcium concentrations and cAMP levels upon stimulation with octopamine (Balfanz, Strünker, Frings, & Baumann, 2005).
Antiradical Activity and Molecular Analysis
Octopamine, comparable to norepinephrine in vertebrates, exhibits significant antiradical properties. Studies comparing octopamine and norepinephrine revealed the importance of hydroxyl groups in their structures, affecting their antiradical potency. Molecular docking and dynamics analysis indicated that the absence of a hydroxyl group in octopamine does not significantly alter interactions and stability in receptor complexes (Dimić et al., 2019).
Pharmacological Characterization in Agricultural Pest Insects
In agricultural pest insects, octopamine receptors play a vital role in modulating physiological and behavioral processes. The receptors, akin to β-adrenergic receptors, upon activation by octopamine, show dose-dependent increases in cAMP production. This has implications for developing targeted and environmentally sustainable pesticides (Wu, Yao, Huang, & Yè, 2012).
Electrochemical Sensing Applications
D(-)-Octopamine's electrochemical properties have been leveraged in developing sensors. For example, a graphene-modified glassy carbon electrode was used for sensitive detection of octopamine, demonstrating its application in electrochemical sensing and quantification (Zhang et al., 2016).
Role in Insect Physiology and Behavior
Octopamine significantly influences various physiological and behavioral aspects in insects, functioning as a neuromodulator and neurotransmitter. It's integral in behaviors such as "fight or flight" responses and modulates sensory perceptions and motor functions, as observed in studies on locusts and other arthropods (Verlinden et al., 2010).
Peripheral Nervous System Modulation in Spiders
In spiders, octopamine has been shown to modulate peripheral mechanosensory neurons. Octopamine receptors, present in these neurons, enhance their electrical response to mechanical stimulation, indicating a role in sensory processing and behavioral responses (Widmer et al., 2005).
Role in Ovulation in Drosophila melanogaster
In Drosophila melanogaster, octopamine plays a crucial role in reproductive physiology. Specific octopamine receptors in the CNS abdominal ganglion are essential for ovulation, with their absence leading to sterility in females. This demonstrates octopamine's critical role in reproductive functions (Monastirioti, 2003).
properties
CAS RN |
1693-64-7 |
---|---|
Product Name |
D(-)-Octopamine CSA salt |
Molecular Formula |
C18H27NO6S |
Molecular Weight |
385.475 |
IUPAC Name |
(1S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic acid (R)-alpha-(aminomethyl)-4-hydroxybenzenemethanol (1:1) |
InChI |
InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7?,10-;8-/m10/s1 |
InChI Key |
SBWNMCJSHGVZDX-WYGFITTRSA-N |
SMILES |
O=S(C[C@@]1(C2(C)C)C(CC2CC1)=O)(O)=O.O[C@@H](CN)C3=CC=C(O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
D(-)-Octopamine CSA salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.